molecular formula C12H22N2O2 B3097381 Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1310381-28-2

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B3097381
CAS No.: 1310381-28-2
M. Wt: 226.32
InChI Key: HLEQZRPOOJVDHJ-UHFFFAOYSA-N
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Description

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 1330763-51-3) is a bicyclic carbamate derivative with a tert-butoxycarbonyl (Boc) protecting group and an amino substituent at the 8-position of the azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₂H₂₁N₂O₂, with a molecular weight of 225.29 g/mol . The compound serves as a critical building block in medicinal chemistry, particularly in synthesizing bioactive molecules such as enzyme inhibitors and receptor modulators. The Boc group enhances stability during synthetic processes, while the amino group enables further functionalization through nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

tert-butyl (1R,5S)-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEQZRPOOJVDHJ-ULKQDVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound featuring a tert-butyl group, an amino group, and a carboxylate group within its structure. It has applications across various scientific disciplines including chemistry, biology, and industry.

Scientific Research Applications

This compound serves multiple roles in scientific research:

  • Chemistry It functions as a building block in synthesizing complex molecules and as a reagent in different organic reactions.
  • Biology Its unique structure makes it a valuable tool for studying biological processes and interactions.
  • Industry It is utilized in producing specialty chemicals and materials.

This compound is classified as a macrocyclic compound and is known for potentially disrupting protein-protein interactions, which are vital in various biological processes. This disruption can cause changes in cellular signaling pathways and metabolic processes. While the specific biochemical pathways aren't fully understood, it likely affects pathways associated with protein interactions that are crucial for cellular function and communication. The molecular effects can vary widely based on the specific proteins involved.

Research indicates that This compound may possess several biological activities:

  • Antimicrobial Properties Preliminary studies suggest potential antibacterial activity against various strains of bacteria, suggesting it could be a candidate for combating antibiotic resistance.
  • Neuroprotective Effects Studies on similar bicyclic compounds indicate potential neuroprotective effects, making this compound possibly relevant in neurodegenerative disease research.
  • Analgesic Activity There is growing interest in the analgesic properties of compounds within this structural class, suggesting it may provide insights into pain management therapies.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various azabicyclic compounds showed that This compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was lower than conventional antibiotics, suggesting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent(s) Key Properties/Applications References
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate 1330763-51-3 C₁₂H₂₁N₂O₂ Amino at position 8 Drug intermediate; Boc-protected amine for controlled synthesis
tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 637301-19-0 C₁₂H₁₉NO₃ Oxo at position 8 Ketone group enables carbonyl chemistry (e.g., reductions, condensations)
tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate 1341036-62-1 C₁₃H₂₀N₂O₂ Cyano at position 8 Nitrile group allows for click chemistry or hydrolysis to carboxylic acids
tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 143557-91-9 C₁₂H₂₁NO₃ Hydroxy at position 3 Polar hydroxyl group enhances solubility; used in chiral resolutions
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate 149771-44-8 C₁₂H₂₁N₂O₂ Diazabicyclo structure Additional nitrogen site for metal coordination or hydrogen bonding
tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate 1780781-02-3 C₁₂H₂₂N₂O₂ Amino at position 1 Altered stereoelectronic effects due to amino position

Key Research Findings

Reactivity and Functionalization: The anti-8-amino derivative exhibits superior nucleophilicity compared to oxo or cyano analogs, enabling efficient amide bond formation or alkylation . The 8-oxo analog (CAS 637301-19-0) is a precursor for synthesizing secondary amines via reductive amination . The 8-cyano variant (CAS 1341036-62-1) is utilized in heterocycle synthesis, where the nitrile undergoes cycloaddition or hydrolysis .

Physicochemical Properties :

  • Hydroxy-substituted derivatives (e.g., CAS 143557-91-9) demonstrate higher aqueous solubility (>50 mg/mL) due to hydrogen bonding, making them ideal for aqueous-phase reactions .
  • The diazabicyclo compound (CAS 149771-44-8) shows increased basicity (pKa ~9.5), enhancing its utility in pH-dependent drug delivery systems .

Stereochemical Considerations :

  • The anti configuration in the target compound minimizes steric hindrance, improving substrate accessibility in enzyme-binding pockets. In contrast, syn -configured analogs (e.g., tert-butyl syn-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate, CAS 1228676-24-1) exhibit reduced bioavailability due to unfavorable spatial interactions .

Biological Activity

Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS No. 1310381-28-2) is a bicyclic compound notable for its unique structural features, which include a tert-butyl group, an amino group, and a carboxylate group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Target of Action
this compound is classified as a macrocyclic compound. Such compounds typically exert their effects by disrupting protein-protein interactions, which play critical roles in various biological processes. This disruption can lead to alterations in cellular signaling pathways and metabolic processes.

Biochemical Pathways
The specific biochemical pathways influenced by this compound are not fully elucidated; however, it is likely to affect pathways associated with protein interactions that are crucial for cellular function and communication. The molecular effects can vary widely based on the specific proteins involved.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various strains of bacteria, which could make it a candidate for further development in combating antibiotic resistance.
  • Neuroprotective Effects : Some studies have indicated that similar bicyclic compounds can have neuroprotective effects, possibly making this compound relevant in neurodegenerative disease research.
  • Analgesic Activity : There is growing interest in the analgesic properties of compounds within this structural class, which may provide insights into pain management therapies.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various azabicyclic compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructureBiological ActivityNotable Findings
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateStructureModerate antibacterial activityEffective against E.coli
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateStructureLow neuroprotective activityLimited efficacy in oxidative stress models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves enantioselective construction of the bicyclic scaffold. Key steps include:

  • Desymmetrization of tropinone derivatives to establish stereochemistry .
  • Functionalization : The amino group at position 8 is introduced via reductive amination or nucleophilic substitution, while the tert-butyl carbamate group is added using Boc-protection strategies .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) ensure anti-configuration at position 8 .
    • Critical Data : Yields range from 44% to 70% depending on reaction optimization (e.g., solvent polarity, temperature) .

Q. How is the structural integrity of this compound verified in synthetic workflows?

  • Methodological Answer :

  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and bond angles .
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify proton environments (e.g., anti vs. syn NH2_2 signals) and carbon backbone integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (226.32 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry (anti vs. syn) at position 8 influence biological activity and reactivity?

  • Methodological Answer :

  • Pharmacological Impact : Anti-configuration enhances binding to protein targets (e.g., tropane alkaloid receptors) due to spatial alignment of the amino group. Comparative studies using enantiomerically pure samples show 3–5x higher IC50_{50} values for anti vs. syn isomers in receptor assays .
  • Reactivity : Anti-isomers exhibit slower oxidation rates (e.g., with KMnO4_4) due to steric hindrance from the tert-butyl group .
    • Experimental Design : Use chiral HPLC to separate isomers and conduct parallel bioactivity assays .

Q. What strategies are employed to optimize this compound for protein-protein interaction (PPI) inhibition?

  • Methodological Answer :

  • Functional Group Modifications : Introduce fluorophores (e.g., dansyl groups) via the amino moiety for fluorescence polarization assays to quantify PPI disruption .
  • SAR Studies : Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions. Computational docking (AutoDock Vina) guides rational design .
  • In Vitro Testing : Use SPR (surface plasmon resonance) to measure binding kinetics to PPI targets like MDM2/p53 .

Q. How can crystallographic fragment screening improve the understanding of this compound’s binding modes?

  • Methodological Answer :

  • Cocrystallization : Soak the compound into protein crystals (e.g., FAD-dependent oxidoreductases) and collect diffraction data (1.5–2.0 Å resolution) .
  • Density Analysis : SHELXE resolves electron density maps to identify hydrogen bonds between the amino group and active-site residues (e.g., Asp/Glu) .
  • Thermal Shift Assays : Validate binding by monitoring protein melting temperature (TmT_m) shifts upon ligand addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 2
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

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